molecular formula C17H14N4O B2758538 N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1219906-24-7

N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2758538
CAS RN: 1219906-24-7
M. Wt: 290.326
InChI Key: OCPHXRRREDVQDH-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide, also known as INDY, is a novel small molecule that has gained attention in the scientific community due to its potential applications in cancer therapy. INDY belongs to the class of indole-indazole compounds and has been shown to exhibit potent anticancer activity in various preclinical studies.

Scientific Research Applications

Biological and Pharmacological Applications of Related Compounds

Chemistry and Biology of Indoles and Indazoles : Indoles and indazoles, structurally related to "N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide", are significant in medicinal chemistry due to their diverse biological activities. These compounds exhibit antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, antiproliferative, and antituberculosis activities among others. The versatility of these structures highlights their potential in drug discovery and therapeutic applications (Ali, Dar, Pradhan, & Farooqui, 2013).

Therapeutic Applications of Indazole Derivatives : Indazole derivatives are scarcely found in nature but possess a wide range of biological activities, sparking interest in developing novel therapeutic agents based on the indazole scaffold. These compounds have shown promising anticancer and anti-inflammatory activities, as well as potential in treating disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Environmental and Analytical Considerations

Environmental Toxicology of Acetamide Derivatives : While not directly related, understanding the toxicology of acetamide and its derivatives provides insights into the environmental impact and safety profiles of related compounds, including potential research applications in assessing environmental risks and developing safer chemical entities (Kennedy, 2001).

Emerging Environmental Contaminants : Compounds like acetaminophen, while not structurally similar, share the commonality of being widely used and the potential for environmental contamination. Research into such compounds offers a framework for studying the environmental fate, toxicity, and remediation strategies for a wide range of chemical entities, potentially including "N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide" (Vo et al., 2019).

properties

IUPAC Name

N-(1H-indazol-6-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(11-21-8-7-12-3-1-2-4-16(12)21)19-14-6-5-13-10-18-20-15(13)9-14/h1-10H,11H2,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPHXRRREDVQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)-2-(1H-indol-1-yl)acetamide

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